Home > Products > Screening Compounds P99377 > N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea
N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea -

N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea

Catalog Number: EVT-5572077
CAS Number:
Molecular Formula: C20H28N6OS
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits strong inhibitory activity against class I HDAC isoforms and displays antitumor activity both in vitro and in vivo. []

Relevance: While not sharing the urea core of N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea, this compound is relevant due to its focus on anticancer activity, particularly in the context of oral drug candidates. Both compounds are being explored for their potential in treating cancer, highlighting a shared research goal despite structural differences. []

SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

SR147778, also known as 5-(4-bromophenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, is a highly potent and selective antagonist for the CB1 cannabinoid receptor. [] It exhibits nanomolar affinity for both rat and human CB1 receptors, while showing low affinity for CB2 receptors. []

Relevance: The relevance of SR147778 to N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea lies in the shared piperidinyl substituent. This structural feature, while present in different core structures, suggests a potential point of comparison in terms of their respective pharmacological profiles and interactions with target receptors. []

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336) is a farnesyl protein transferase inhibitor (FTI) that has shown clinical activity against some solid tumors and hematological malignancies. [] Resistance mechanisms to this compound are under investigation. []

N,N,N′‐Trimethyl‐N′‐[2‐[[(1R)‐1‐phenyl‐2‐(1‐piperidinyl)ethyl]amino]ethyl]‐1,2‐ethanediamine

N,N,N′‐Trimethyl‐N′‐[2‐[[(1R)‐1‐phenyl‐2‐(1‐piperidinyl)ethyl]amino]ethyl]‐1,2‐ethanediamine is a chiral tetradentate ligand used as an auxiliary in various asymmetric syntheses. [] It demonstrates effectiveness in enantioselective alkylation, Michael additions, and aldolization reactions. []

Relevance: The presence of the piperidinyl group in this compound links it structurally to N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea. While the research contexts differ, the shared structural element allows for comparisons in their chemical behavior and potential binding affinities to relevant receptors or enzymes. []

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687)

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and its close analog, 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430) are potent and selective PI3Kδ inhibitors. [] They exhibit promising in vitro and in vivo profiles, including oral bioavailability and efficacy in animal models of inflammation. []

Relevance: Although structurally distinct from N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea, these compounds share the key structural feature of a pyrimidine ring. This commonality, along with their exploration as drug candidates, albeit for different therapeutic targets, allows for comparative analysis of their structure-activity relationships and pharmacological properties. []

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Relevance: Like N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea, this compound features a piperidinyl group. Moreover, both compounds are being investigated for their therapeutic potential, albeit for different disease targets. [, ]

N-(2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

N-(2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrates promising antiproliferative activity against human colon cancer cell line HT-29, human lung adenocarcinoma cell line A549, and human gastric cancer cell line MKN45. []

Relevance: This compound, like N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea, contains a pyrimidine ring as a core structural element. Furthermore, both compounds are being investigated for their potential in treating cancer, suggesting a potential point of comparison in their structure-activity relationships and pharmacological profiles. []

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398) is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. [] It has shown significant antitumor activity in vivo. []

Relevance: This compound, despite a different core structure, shares the pyrimidine ring and urea functional groups with N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea. This structural similarity, along with their shared focus on anticancer activity, makes NVP-BGJ398 a valuable reference point for understanding potential structure-activity relationships and pharmacological properties. []

5,6-dichloro-2-[(4-{[4-(diethylamino)-1-methylbutyl]amino}-6-methyl-2-pyrimidinyl)amino]benzimidazole

5,6-dichloro-2-[(4-{[4-(diethylamino)-1-methylbutyl]amino}-6-methyl-2-pyrimidinyl)amino]benzimidazole (compound 29 in the paper) exhibited strong antimalarial activity against both Plasmodium berghei and P. gallinaceum. [] It demonstrated superior potency compared to the reference drugs, including cycloguanil resistance. []

Relevance: The presence of a pyrimidine ring in this compound connects it structurally to N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea. While their therapeutic targets differ (antimalarial vs. unspecified), the shared structural motif allows for comparisons in terms of their chemical behavior and potential interactions with biological targets. []

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787) is a new antiaggregating agent that is metabolized in vivo to its corresponding diacid, SR 121566. [] SR 121566 is a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist, demonstrating potent and long-acting antithrombotic activity in preclinical studies. []

Relevance: While structurally distinct from N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea, SR 121787 shares the piperidinyl substituent. This commonality suggests potential parallels in their pharmacological profiles and binding interactions with respective target receptors. Additionally, SR 121787's focus on platelet aggregation inhibition highlights its relevance in the broader context of drug development targeting cardiovascular diseases. []

5-Alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs)

5-Alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs) are a class of non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs). [] They exhibit potent antiviral activity at nanomolar concentrations. [] This class includes various analogs with modifications at the 5-alkyl, 2-alkylthio, and 6-benzyl positions, which are being explored for their structure-activity relationships and potential as anti-HIV drugs. []

Relevance: While differing in the overall scaffold, S-DABOs share the pyrimidine ring core with N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea. Additionally, the presence of an alkylthio substituent in both compounds further strengthens the structural connection. Comparing their structure-activity relationships and pharmacological profiles could offer valuable insights into the design and development of novel therapeutic agents. []

Properties

Product Name

N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea

IUPAC Name

1-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-3-(3-methylsulfanylphenyl)urea

Molecular Formula

C20H28N6OS

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C20H28N6OS/c1-15-13-18(26-11-4-3-5-12-26)25-19(23-15)21-9-10-22-20(27)24-16-7-6-8-17(14-16)28-2/h6-8,13-14H,3-5,9-12H2,1-2H3,(H,21,23,25)(H2,22,24,27)

InChI Key

BOTGZTROBGYZJF-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=CC=C2)SC)N3CCCCC3

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=CC=C2)SC)N3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.